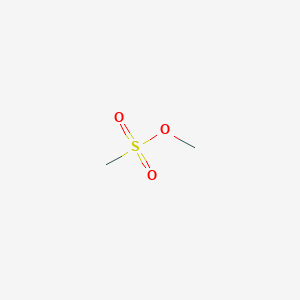
Methyl Methanesulfonate
Cat. No. B104607
Key on ui cas rn:
66-27-3
M. Wt: 110.13 g/mol
InChI Key: MBABOKRGFJTBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05068355
Procedure details


The lithio derivative of methyl methanesulfonate was prepared at -78° C. under argon by the dropwise addition of 0.56 mL of a 1.60M n-butyllithium (0.891 mmol) to a solution of 72 μL (0.85 mmol) of methyl methanesulfonate in 2 mL of anhydrous tetrahydrofuran. After 45 minutes at -78° C., 3-formyl-2,5-dithienylpyrrole (105 mg, 0.41 mmol) in 1 mL of tetrahydrofuran was added dropwise over a 5 minute period to the lithio methyl methanesulfonate solution. The reaction mixture was allowed to stir for 30 minutes at -78° C. After the completion of reaction, it was then quenched with a saturated aqueous ammonium chloride solution. The aqueous layer was extracted three times with 50 mL portions of ethyl acetate and the combined organic layers were washed with water (10 mL×1) and brine (10 mL×1). The organic layer was dried over anhydrous magnesium sulfate, filtered and the solvent was removed under reduced pressure. The crude product was purified on 50 g of silica gel. Elution with hexane-ethyl acetate (5:1), gave 64 mg (43%) of title compound.



Name
3-formyl-2,5-dithienylpyrrole
Quantity
105 mg
Type
reactant
Reaction Step Two

[Compound]
Name
lithio methyl methanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
C([Li])CCC.[CH3:6][S:7]([O:10][CH3:11])(=[O:9])=[O:8].[CH:12]([C:14]1[CH:18]=[C:17]([C:19]2[S:20][CH:21]=[CH:22][CH:23]=2)[NH:16][C:15]=1[C:24]1[S:25][CH:26]=[CH:27][CH:28]=1)=O.[O:29]1CCC[CH2:30]1>>[CH3:6][S:7]([O:10][CH3:11])(=[O:9])=[O:8].[OH:29][CH2:30][CH:12]([C:14]1[CH:18]=[C:17]([C:19]2[S:20][CH:21]=[CH:22][CH:23]=2)[NH:16][C:15]=1[C:24]1[S:25][CH:26]=[CH:27][CH:28]=1)[S:7]([CH3:6])(=[O:9])=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.891 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
72 μL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)OC
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
3-formyl-2,5-dithienylpyrrole
|
|
Quantity
|
105 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=C(NC(=C1)C=1SC=CC1)C=1SC=CC1
|
[Compound]
|
Name
|
lithio methyl methanesulfonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for 30 minutes at -78° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the completion of reaction, it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then quenched with a saturated aqueous ammonium chloride solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted three times with 50 mL portions of ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with water (10 mL×1) and brine (10 mL×1)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified on 50 g of silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
Elution with hexane-ethyl acetate (5:1)
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC(S(=O)(=O)C)C1=C(NC(=C1)C=1SC=CC1)C=1SC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 64 mg | |
| YIELD: PERCENTYIELD | 43% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
